
Ethyl 2-Aminobutyrate Hydrochloride
Overview
Description
Ethyl 2-Aminobutyrate Hydrochloride is a chemical compound with the molecular formula C6H13NO2.ClH. It is a hydrochloride salt derived from 2-aminobutyric acid (also known as alpha-aminobutyric acid) and ethyl alcohol. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized by reacting 2-aminobutyric acid with ethyl alcohol in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar chemical synthesis process but with optimized reaction conditions to achieve higher yields and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ethyl 2-aminobutyrate oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine, 2-aminobutyric acid.
Substitution: Substitution reactions can occur at the ethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Ethyl 2-aminobutyrate oxide
Reduction: 2-aminobutyric acid
Substitution: Various ethyl-substituted derivatives
Mechanism of Action
Target of Action
Ethyl 2-Aminobutyrate Hydrochloride, also known as Ethyl 2-aminobutanoate hydrochloride, is a chemical compound with the molecular formula C6H14ClNO2 .
Mode of Action
Aminobutyrate compounds are generally known to interact with various biological targets, leading to a range of biochemical changes .
Biochemical Pathways
Aminobutyrate compounds are known to be involved in various biochemical pathways .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
It’s possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Scientific Research Applications
Ethyl 2-Aminobutyrate Hydrochloride is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: The compound is used in studies related to amino acid metabolism and neurotransmitter function.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl 4-aminobutyrate Hydrochloride
Ethyl 3-aminobutyrate Hydrochloride
Properties
IUPAC Name |
ethyl 2-aminobutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNBPYRQCHSZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511300 | |
Record name | Ethyl 2-aminobutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55410-21-4 | |
Record name | Ethyl 2-aminobutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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